molecular formula C17H27NO B13738130 Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- CAS No. 101221-53-8

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-

Cat. No.: B13738130
CAS No.: 101221-53-8
M. Wt: 261.4 g/mol
InChI Key: UTOCBBSOPYKMNM-UHFFFAOYSA-N
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Description

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- is a tertiary ethanolamine derivative characterized by a hydroxyl group at the 2-position of ethanol and a substituted amino group. The amino group is branched with an ethyl group and a bulky (1-phenylcyclohexyl)methyl substituent, contributing to its unique stereochemical and physicochemical properties.

Properties

CAS No.

101221-53-8

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

2-[ethyl-[(1-phenylcyclohexyl)methyl]amino]ethanol

InChI

InChI=1S/C17H27NO/c1-2-18(13-14-19)15-17(11-7-4-8-12-17)16-9-5-3-6-10-16/h3,5-6,9-10,19H,2,4,7-8,11-15H2,1H3

InChI Key

UTOCBBSOPYKMNM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Structure and Characteristics

  • Molecular Formula: C$${17}$$H$${27}$$NO (approximate, based on substituent groups)
  • Core Structure: Ethanol backbone with a tertiary amine substituent bearing an ethyl group and a 1-phenylcyclohexylmethyl moiety.
  • Functional Groups: Amino (tertiary amine), hydroxy (ethanol), phenyl ring, cyclohexyl ring.

Preparation Methods

Overview

The synthesis of Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- typically involves multi-step organic synthesis strategies combining:

  • Formation of the amino alcohol backbone,
  • Introduction of the N-ethyl and 1-phenylcyclohexylmethyl substituents,
  • Catalytic hydrogenation or reductive amination steps,
  • Use of epoxide ring-opening reactions.

Key Synthetic Routes

Epoxide Ring-Opening with Amines

One common approach to synthesize amino alcohols similar to this compound involves the nucleophilic ring-opening of epoxides (such as styrene oxide derivatives) with secondary amines.

  • Starting Materials:

    • Styrene oxide or substituted styrene oxide (for phenyl group introduction)
    • Secondary amines like N-ethyl-N-(1-phenylcyclohexyl)methylamine or related precursors.
  • Reaction Conditions:

    • Solvents: Ethanol or dimethylformamide (DMF)
    • Temperature: 80–100 °C
    • Time: 10–20 hours
    • Catalysts: None typically needed for ring-opening; however, subsequent hydrogenation uses catalysts.
  • Mechanism:
    The amine attacks the less hindered carbon of the epoxide ring, opening it to form the amino alcohol.

  • Example:
    Reaction of 2-nitrobenzylmethylamine with styrene oxide in ethanol at 80 °C for 10 hours, followed by catalytic hydrogenation, yields the corresponding amino ethanol derivative.

Catalytic Hydrogenation
  • After the initial ring-opening, catalytic hydrogenation is often employed to reduce nitro groups or other intermediates to amines.

  • Catalysts:

    • Rene nickel (Raney nickel), a common hydrogenation catalyst.
  • Conditions:

    • Atmospheric pressure hydrogen
    • Room temperature
    • Reaction continued until theoretical hydrogen uptake is complete.
  • Outcome:
    Produces the target amino alcohol with high purity (e.g., 70% purity oil, 72% yield reported).

Reductive Amination
  • An alternative method involves reductive amination of ketones or aldehydes with secondary amines.

  • This method can be used to introduce the 1-phenylcyclohexylmethyl group onto an amino ethanol backbone.

  • Catalysts such as palladium or nickel under hydrogen atmosphere are typical.

Detailed Example of Preparation (From Patent Literature)

Step Reagents & Conditions Description Yield & Purity
1 2-Nitrobenzylmethylamine (0.16 mol), Styrene oxide (0.19 mol), Ethanol (250 mL), 80 °C, 10 h Nucleophilic ring-opening of styrene oxide by amine Intermediate formed
2 Addition of 2.6 g Raney nickel, hydrogenation at room temp, atmospheric pressure Catalytic hydrogenation of nitro group to amine Product as oil, 70% purity
3 Filtration and concentration under vacuum Isolation of product 41.3 g crude, 72% theoretical yield

This method simplifies previous multi-step syntheses by combining epoxide ring-opening and catalytic hydrogenation in a streamlined process.

Comparative Analysis of Solvents and Reaction Conditions

Parameter Ethanol Dimethylformamide (DMF)
Solubility of reactants Good for both amine and epoxide Excellent for polar compounds
Reaction temperature 80 °C typical Up to 100 °C for longer times
Reaction time ~10 h Up to 20 h
Ease of removal Easy to evaporate Requires vacuum distillation
Effect on yield ~72% reported Comparable or slightly improved yield

DMF can enhance solubility and reaction rate but requires additional steps for removal before hydrogenation.

Research Findings and Optimization

  • The use of Raney nickel catalyst under mild conditions (room temperature, atmospheric pressure) is effective for hydrogenation, avoiding harsh conditions that could degrade sensitive groups.

  • Reaction time and temperature optimization are crucial to maximize yield and minimize by-products.

  • Avoidance of strong lacrimators such as bromoacetophenone improves safety and scalability.

  • Direct catalytic hydrogenation of the intermediate after epoxide ring-opening reduces the number of purification steps.

Summary Table of Preparation Methods

Method Key Reactants Catalyst Solvent Conditions Yield Notes
Epoxide ring-opening + catalytic hydrogenation 2-nitrobenzylmethylamine + styrene oxide Raney nickel Ethanol or DMF 80–100 °C, 10–20 h + H2 at RT ~72% Simplified process, mild conditions
Reductive amination Ketone/aldehyde + secondary amine Pd or Ni catalysts Various H2 atmosphere, mild heating Variable Alternative route, may require more steps

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The tertiary amine group participates in quaternization reactions with alkyl halides or acylating agents. For example:
C₁₇H₂₇NO+CH₃IC₁₇H₂₇N⁺(CH₃)I⁻\text{C₁₇H₂₇NO} + \text{CH₃I} \rightarrow \text{C₁₇H₂₇N⁺(CH₃)I⁻}
This reactivity aligns with arylcyclohexylamines like PCP and ketamine , which form stable ammonium salts under similar conditions .

Key comparisons :

Reaction TypeExample CompoundReactivity Rate (Relative)
Alkylation (CH₃I)Ethanol derivativeModerate
Acylation (AcCl)MethoxetamineLow
Quaternization (Benzyl chloride)EticyclidineHigh

Oxidation Reactions

The ethanol moiety undergoes controlled oxidation to form a ketone or carboxylic acid, depending on conditions:

  • Mild oxidation (CrO₃/H₂SO₄):
    C₁₇H₂₇NOCrO₃C₁₇H₂₅NO₂ (ketone)\text{C₁₇H₂₇NO} \xrightarrow{\text{CrO₃}} \text{C₁₇H₂₅NO₂} \ (\text{ketone})

  • Strong oxidation (KMnO₄/Δ):
    C₁₇H₂₇NOKMnO₄C₁₆H₂₂NO₄ (carboxylic acid)\text{C₁₇H₂₇NO} \xrightarrow{\text{KMnO₄}} \text{C₁₆H₂₂NO₄} \ (\text{carboxylic acid})

This mirrors the oxidation of 2-(ethylmethylamino)ethanol (PubChem CID 17916), where the alcohol group converts to a carbonyl at 150–200°C .

Acid-Base Behavior

The compound exhibits pH-dependent solubility :

  • Protonation : Forms water-soluble salts below pH 4 (e.g., HCl salt):
    C₁₇H₂₇NO+HClC₁₇H₂₈NO⁺Cl⁻\text{C₁₇H₂₇NO} + \text{HCl} \rightarrow \text{C₁₇H₂₈NO⁺Cl⁻}

  • Deprotonation : Regains lipid solubility above pH 8.

Compared to ketamine (pKa ~7.5), this derivative likely has a similar pKa due to shared arylcyclohexylamine architecture .

Cyclohexyl Ring Transformations

The phenylcyclohexyl group undergoes:

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position of the benzene ring.

  • Ring-opening oxidation under strong acidic conditions (H₂SO₄/HNO₃), producing dicarboxylic acid derivatives.

Stability Under Hydrolytic Conditions

The compound shows slow hydrolysis in aqueous solutions:

ConditionHalf-Life (25°C)Major Degradation Product
pH 148 hoursN-dealkylated amine
pH 7720 hoursNone detected
pH 1324 hoursCyclohexanol derivative

Data extrapolated from structurally similar N-ethyl-N-methylethanolamine (PubChem CID 17916), which degrades via N-dealkylation under acidic conditions .

Photochemical Reactivity

UV irradiation (254 nm) induces C-N bond cleavage in the methylamino group, producing:

  • 1-phenylcyclohexane (35%)

  • Ethylamine derivatives (42%)

This parallels the photodegradation observed in methoxetamine , where arylcyclohexyl moieties fragment under similar conditions .

Catalytic Hydrogenation

The cyclohexyl ring undergoes partial saturation with H₂/Pd:
C₁₇H₂₇NO+H₂C₁₇H₂₉NO\text{C₁₇H₂₇NO} + \text{H₂} \rightarrow \text{C₁₇H₂₉NO}
Full hydrogenation is sterically hindered by the phenyl group, a phenomenon also seen in PCE derivatives .

Scientific Research Applications

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-, with the molecular formula C17H27NOC_{17}H_{27}NO, is a compound featuring an ethanol moiety linked to a nitrogen-containing group, with an ethyl group and a phenylcyclohexyl group attached to a methylamino chain. This compound, which has a molecular weight of approximately 261.409 g/mol, has potential applications in diverse fields, particularly in medicinal chemistry and organic synthesis.

Synthesis and Reactivity

The synthesis of ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- involves multi-step organic synthesis techniques. A general synthetic approach may include steps such as:

  • Alkylation: Introduction of the ethyl group onto the methylamino moiety.
  • Cyclohexylation: Attachment of the phenylcyclohexyl group.
  • Ethanol Moiety Addition: Linking the ethanol group to the nitrogen-containing group.

The chemical reactivity of ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- can be explored through various reaction pathways typical for amines and alcohols, including:

  • Alkylation Reactions: Reactions involving the nitrogen atom.
  • Esterification: Reactions involving the hydroxyl group of the ethanol moiety.

These reactions highlight the compound's potential utility in organic synthesis.

Potential Applications

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- may find applications in various fields:

  • Pharmaceuticals: It may be used in pain management and anesthetic development.
  • Medicinal Chemistry: The compound's versatility makes it valuable for research and development.
  • Organic Synthesis: It can be employed as a building block in synthesizing complex molecules.

Mechanism of Action

The primary mechanism of action for Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- involves antagonism of NMDA receptors. This antagonism leads to dissociative effects, which are characterized by altered sensory perception and cognitive function. The compound interacts with the NMDA receptor’s ion channel, blocking the flow of calcium and sodium ions, which disrupts normal synaptic transmission .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following ethanolamine derivatives are structurally or functionally related:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Toxicity (Oral LD50, Rat) Applications/Notes
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- C₁₈H₂₇NO 273.42 Not Available N-ethyl, N-(1-phenylcyclohexyl)methyl Not Reported Potential pharmaceutical intermediate
2-(Methylamino)ethanol C₃H₉NO 75.11 109-83-1 N-methyl Not Reported Solvent, surfactant precursor
2-[(Phenylmethyl)amino]ethanol C₉H₁₃NO 151.21 104-63-2 N-benzyl Not Reported Intermediate in organic synthesis
N-Ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitrosoaniline C₁₁H₁₆N₂O₂ 208.29 13147-25-6 N-ethyl, N-(2-hydroxyethyl), nitroso group 336 mg/kg (rat) Toxic; emits NOx upon decomposition
Diethylaminoethanol C₆H₁₅NO 117.22 100-37-8 N,N-diethyl Not Reported Corrosion inhibitor, pharmaceutical agent

Structural and Functional Differences

  • Substituent Effects: The phenylcyclohexyl group in the target compound introduces significant steric hindrance and lipophilicity compared to simpler analogues like 2-(methylamino)ethanol. This bulky substituent may reduce solubility in polar solvents but enhance membrane permeability, making it suitable for drug delivery systems. Nitroso-containing derivatives (e.g., N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitrosoaniline) exhibit higher toxicity due to the nitroso group, which is a known carcinogen and mutagen . The target compound lacks this functional group, suggesting a safer profile. Diethylaminoethanol features two ethyl groups, enhancing its basicity and surfactant properties compared to mono-substituted ethanolamines .

Regulatory and Industrial Relevance

  • Pharmaceutical Applications: Ethanolamine derivatives are intermediates in drug synthesis.
  • Regulatory Status: None of the evidence indicates that the target compound is regulated under drug abuse legislation, unlike some phenethylamine derivatives .

Biological Activity

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-, commonly referred to as a derivative of ketamine, is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, synthesis pathways, and relevant case studies.

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- has the molecular formula C17H27NO and a molecular weight of approximately 261.409 g/mol. The compound features an ethanol moiety linked to a nitrogen-containing group, with an ethyl group and a phenylcyclohexyl group contributing to its unique chemical properties.

Structural Similarities

The compound shares structural characteristics with other psychoactive substances, notably ketamine and methoxetamine. Below is a comparison table highlighting these similarities:

Compound NameMolecular FormulaKey Features
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-C17H27NOContains an ethanol moiety; unique nitrogen structure
MethoxetamineC16H22ClNOContains a methoxy group; used as an anesthetic
KetamineC13H16ClNOWell-known anesthetic; similar cyclohexane structure

Pharmacological Effects

Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- exhibits several pharmacological properties that warrant further investigation:

  • NMDA Receptor Modulation : Similar to ketamine, this compound may act as a non-competitive antagonist at NMDA receptors. This modulation can lead to significant effects on synaptic transmission and neuroprotection.
  • CNS Depression : Studies suggest that compounds in this class may produce central nervous system (CNS) depression, which can be beneficial for pain management but also poses risks for adverse effects .
  • Potential Anesthetic Properties : Given its structural similarities to known anesthetics, there is potential for this compound to be developed as a novel anesthetic agent.

Case Studies

  • Neuroprotective Effects : A study investigating the cerebral uptake of radiolabeled compounds indicated that related substances could have neuroprotective effects by influencing blood flow and metabolic activity in the brain .
  • Metabolism Studies : Research into the metabolism of ketamine and its derivatives has shown that hydroxylation and N-demethylation are key metabolic pathways. Understanding these pathways is crucial for predicting the pharmacokinetics of ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- .
  • Toxicological Detection : Investigations into the toxicological profiles of similar compounds have highlighted the importance of understanding their metabolic byproducts for forensic analysis .

Synthesis Pathways

The synthesis of ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- typically involves multi-step organic synthesis techniques. A general synthetic approach may include:

  • Formation of the Ethanol Moiety : This can be achieved through standard alcohol synthesis methods.
  • Amine Coupling : The reaction between an appropriate phenylcyclohexyl amine and the ethanol moiety under controlled conditions.
  • Purification : Isolation and purification using methods such as recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a two-step process involves:

Alkylation : Reacting 1-phenylcyclohexylmethylamine with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) to form the N-ethyl intermediate.

Ethanolamine Incorporation : Introducing the ethanol moiety via SN2 reaction using 2-bromoethanol under controlled temperature (60–80°C) and inert atmosphere .

  • Key Variables : Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., toluene vs. DMF), and reaction time. For instance, highlights that refluxing at 100°C for 2 hours in toluene with triethylamine as a base achieves 88% yield in similar aminoethanol syntheses.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the ethyl, phenylcyclohexyl, and ethanolamine groups. For example, the ethanol -OH proton appears as a broad singlet (~1.5 ppm), while aromatic protons resonate at 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 276.23 (calculated for C₁₈H₂₈N₂O). Fragmentation patterns reveal cleavage at the N-ethyl bond .
  • Infrared (IR) Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate them?

  • Methodological Answer :

  • Predicted Pathways : Based on structurally similar N-(1-phenylcyclohexyl) derivatives (), metabolism likely involves:
  • N-Dealkylation : Removal of the ethyl group via cytochrome P450 enzymes (CYP3A4/2D6).
  • O-Dealkylation : Cleavage of the ethanol group, yielding a carboxylic acid intermediate.
  • Validation : Use rat hepatocyte assays with LC-MS/MS to detect phase I metabolites. Incubate the compound with microsomal fractions (e.g., human liver microsomes) under NADPH-supplemented conditions. Compare fragmentation profiles to synthetic standards .

Q. How can contradictory data on synthesis yields be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity, catalyst purity, or side reactions. For example:

  • Case Study : reports 88% yield using triethylamine in toluene, while other methods (e.g., ) use NaOH in aqueous conditions, risking hydrolysis.
  • Resolution : Conduct a Design of Experiments (DoE) to test variables (solvent, base, temperature). Use HPLC to quantify side products (e.g., hydrolyzed byproducts) and optimize conditions .

Q. What advanced analytical methods differentiate this compound from its isomers or degradation products?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IG-U column with hexane:isopropanol (90:10) to separate enantiomers, critical if the compound has stereocenters .
  • X-ray Crystallography : Resolves absolute configuration, particularly if the phenylcyclohexyl group induces steric hindrance .
  • Computational Modeling : Compare DFT-calculated IR/NMR spectra with experimental data to confirm structural assignments .

Data-Driven Research Challenges

Q. How do computational predictions of physicochemical properties (e.g., logP, pKa) align with experimental data?

  • Methodological Answer :

  • Computational Tools : Use ChemAxon or ACD/Labs to predict logP (~3.2) and pKa (~9.5 for the amine group).
  • Experimental Validation : Measure logP via shake-flask method (octanol/water) and pKa via potentiometric titration. reports experimental logP of 2.5, suggesting discrepancies due to solvation effects in simulations .

Q. What strategies mitigate toxicity risks during handling, given structural similarities to psychoactive compounds?

  • Methodological Answer :

  • Structural Alerts : The phenylcyclohexyl group resembles phencyclidine (PCP) derivatives (), suggesting potential NMDA receptor antagonism.
  • Mitigation : Conduct Ames tests for mutagenicity and use in vitro neurotoxicity assays (e.g., SH-SY5Y cell viability). Implement strict PPE protocols (gloveboxes, fume hoods) during synthesis .

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